molecular formula C25H23NO5S4 B11509092 dimethyl 2-[2,2,6-trimethyl-1-(thiophen-2-ylacetyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate

dimethyl 2-[2,2,6-trimethyl-1-(thiophen-2-ylacetyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate

Cat. No.: B11509092
M. Wt: 545.7 g/mol
InChI Key: VEUBXJLAQUXIQQ-UHFFFAOYSA-N
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Description

Dimethyl 2-[2,2,6-trimethyl-1-(thiophen-2-ylacetyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate is a complex organic compound that features a unique combination of functional groups, including a quinoline core, thiophene ring, and dithiole moiety

Preparation Methods

The synthesis of dimethyl 2-[2,2,6-trimethyl-1-(thiophen-2-ylacetyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the quinoline core, followed by the introduction of the thiophene ring and dithiole moiety. Key steps in the synthesis may include:

    Formation of the Quinoline Core: This can be achieved through a cyclization reaction involving aniline derivatives and carbonyl compounds under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Friedel-Crafts acylation reaction using thiophene and an acyl chloride.

    Formation of the Dithiole Moiety: The dithiole moiety can be synthesized through a condensation reaction involving dithiolethione and appropriate ester derivatives.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Dimethyl 2-[2,2,6-trimethyl-1-(thiophen-2-ylacetyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, nickel), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Dimethyl 2-[2,2,6-trimethyl-1-(thiophen-2-ylacetyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anticancer, antimicrobial, and anti-inflammatory agents.

    Materials Science: The compound can be used in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials due to its conjugated system and electronic properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies and functional materials.

Mechanism of Action

The mechanism of action of dimethyl 2-[2,2,6-trimethyl-1-(thiophen-2-ylacetyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to the modulation of biological pathways. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Similar compounds to dimethyl 2-[2,2,6-trimethyl-1-(thiophen-2-ylacetyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate include other quinoline derivatives, thiophene-containing compounds, and dithiole-based molecules. Some examples are:

    Quinoline Derivatives: Compounds such as chloroquine and quinine, which are used as antimalarial agents.

    Thiophene-Containing Compounds: Molecules like thiophene-2-carboxylic acid and thiophene-based polymers used in organic electronics.

    Dithiole-Based Molecules: Compounds such as dithiolethione derivatives, which have antioxidant and chemoprotective properties.

The uniqueness of this compound lies in its combination of these functional groups, providing a versatile platform for various applications in science and industry.

Properties

Molecular Formula

C25H23NO5S4

Molecular Weight

545.7 g/mol

IUPAC Name

dimethyl 2-[2,2,6-trimethyl-3-sulfanylidene-1-(2-thiophen-2-ylacetyl)quinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C25H23NO5S4/c1-13-8-9-16-15(11-13)18(24-34-19(22(28)30-4)20(35-24)23(29)31-5)21(32)25(2,3)26(16)17(27)12-14-7-6-10-33-14/h6-11H,12H2,1-5H3

InChI Key

VEUBXJLAQUXIQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)CC4=CC=CS4

Origin of Product

United States

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